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Compound of Interest

Compound Name: (R)-1-Boc-3-methylpiperazine

CAS No.: 163765-44-4

Cat. No.: B110525 Get Quote

Executive Summary
(R)-1-Boc-3-methylpiperazine is a mono-protected, enantiopure diamine scaffold used

extensively to introduce conformational constraint and solubility-enhancing motifs into drug

candidates. Its value lies in the C3-methyl group, which serves two primary functions: it breaks

molecular symmetry to improve target selectivity (particularly in kinases and GPCRs) and

sterically hinders the adjacent nitrogen, modulating metabolic clearance rates.

This guide addresses the critical regiochemical nuances of this scaffold, provides validated

protocols for its functionalization, and outlines its role in structure-activity relationship (SAR)

optimization.

Chemical Profile & Regiochemical Definition
A common source of error in the utilization of this building block is nomenclature confusion

regarding the position of the methyl group relative to the protecting group.
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Parameter Specification

IUPAC Name tert-butyl (3R)-3-methylpiperazine-1-carboxylate

Common Synonyms
(R)-4-N-Boc-2-methylpiperazine; (R)-3-Methyl-

1-Boc-piperazine

CAS Number 163765-44-4

Molecular Formula C₁₀H₂₀N₂O₂

Molecular Weight 200.28 g/mol

Chirality (R)-enantiomer

Physical State White to off-white low-melting solid or viscous oil

Boiling Point ~268°C (Predicted)

pKa ~8.5 (Free amine, predicted)

Structural Regiochemistry (Critical)
The name "(R)-1-Boc-3-methylpiperazine" implies the following connectivity:

N1 Position: Protected by tert-butoxycarbonyl (Boc).[2][3]

C3 Position: Substituted with a Methyl group.[1][4][5][6][7][8][9]

N4 Position: Free secondary amine.[3]

Structural Consequence: In this isomer, the methyl group is alpha to the free amine (N4). This

creates steric hindrance around the nucleophilic center, which significantly impacts reaction

kinetics compared to unsubstituted piperazine.

Contrast: The isomer (R)-1-Boc-2-methylpiperazine would have the methyl group alpha to

the protected nitrogen, leaving the free amine unhindered.
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Understanding the origin of the material is essential for assessing enantiomeric excess (ee)

and potential regioisomeric impurities.

Primary Industrial Route: Regioselective Protection
The most scalable synthesis involves the reaction of (R)-2-methylpiperazine with Di-tert-butyl

dicarbonate (Boc₂O).

Mechanism: (R)-2-methylpiperazine has two nitrogen atoms: N1 (hindered by adjacent

methyl) and N4 (unhindered).

Selectivity: Under controlled conditions (low temperature, slow addition), Boc₂O preferentially

reacts with the less hindered N4.

Result: The product is chemically 1-Boc-3-methylpiperazine (renumbering N4 to N1 upon

protection).[2]

Visualization: Synthesis & Regioselectivity
The following diagram illustrates the kinetic selectivity that yields the target scaffold.
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Caption: Kinetic control favors protection of the distal nitrogen, yielding the target (R)-1-Boc-3-
methylpiperazine where the free amine is sterically hindered.

Applications in Drug Discovery[1][5][11][12][13]
Conformational Restriction
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Unlike piperazine, which can adopt rapid chair-chair interconversions, the C3-methyl group

locks the (R)-1-Boc-3-methylpiperazine scaffold into a preferred conformation. This reduces

the entropic penalty upon binding to a protein target (e.g., Kinase ATP pockets).

Metabolic Stability
The C3-methyl group blocks a common site of oxidative metabolism (alpha-carbon

hydroxylation) on the piperazine ring. Furthermore, by sterically crowding the N4 nitrogen, it

can reduce N-oxidation or N-dealkylation rates in vivo.

Case Study Applications
Kinase Inhibitors: Used to solubilize hydrophobic scaffolds (e.g., Palbociclib analogs) while

maintaining selectivity via the chiral methyl contact.

GPCR Antagonists: The methyl group often discriminates between receptor subtypes (e.g.,

CCR5, H3 receptors) by clashing with non-conserved residues in the binding pocket.

Experimental Protocols
Protocol A: N-Alkylation of (R)-1-Boc-3-methylpiperazine
Challenge: The free amine is sterically hindered by the alpha-methyl group. Standard S_N2

conditions may require elevated temperatures or polar aprotic solvents compared to

unsubstituted piperazine.

Scope: Coupling the scaffold to an alkyl halide (R-X).

Materials:

(R)-1-Boc-3-methylpiperazine (1.0 equiv)[2]

Alkyl Halide (1.1 equiv)[10]

K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv for sluggish substrates)

Acetonitrile (ACN) or DMF (anhydrous)[10]

Step-by-Step Methodology:
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Preparation: Charge a reaction vial with (R)-1-Boc-3-methylpiperazine (1.0 mmol, 200 mg)

and anhydrous ACN (5 mL).

Base Addition: Add K₂CO₃ (2.0 mmol, 276 mg). If the alkyl halide is secondary or unreactive,

substitute with Cs₂CO₃.

Alkylation: Add the alkyl halide (1.1 mmol) dropwise.

Reaction:

Standard: Stir at 60°C for 4–12 hours.

Optimization: Due to the alpha-methyl hindrance, if conversion is <50% after 4 hours,

increase temperature to 80°C or switch solvent to DMF.

Workup: Cool to room temperature. Filter off inorganic salts.[3][5] Concentrate the filtrate

under reduced pressure.

Purification: Dissolve residue in EtOAc, wash with water/brine. Dry over Na₂SO₄.[3] Purify

via flash column chromatography (Hexane/EtOAc).

Self-Validating Check:

TLC/LCMS: Monitor the disappearance of the starting material (MW 200). The product

should show a mass of [200 + Alkyl - Halide].

NMR: The doublet for the C3-methyl group (approx 1.0-1.2 ppm) should remain distinct. Shift

changes in the alpha-proton signal confirm N-alkylation.

Protocol B: Boc Deprotection (TFA Method)
Scope: Removal of the Boc group to liberate the distal amine for further functionalization.

Methodology:

Dissolve the N-alkylated intermediate in Dichloromethane (DCM) (0.1 M concentration).

Cool to 0°C.
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Add Trifluoroacetic acid (TFA) (10–20 equiv) dropwise. Note: Large excess is standard to

ensure rapid removal.

Warm to room temperature and stir for 1–2 hours.

Quench: Concentrate in vacuo. Azeotrope with toluene (2x) to remove residual TFA.

Free Base Generation (Optional but Recommended): Redissolve in DCM, wash with

saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

Visualization: Medicinal Chemistry Workflow
This diagram outlines how this scaffold is integrated into a drug discovery cycle.
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Caption: The workflow typically functionalizes the hindered amine first, utilizing the Boc group

to protect the distal amine until the final coupling steps.

Quality Control & Analytics
Chiral Purity (Enantiomeric Excess)
Ensuring the optical purity of the starting material is vital, as racemization is unlikely during

standard alkylation but possible during harsh coupling conditions.

Method: Chiral HPLC.

Column: Chiralpak AD-H or OD-H are standard starting points for Boc-piperazines.

Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine (DEA).

Specification: >98% ee is standard for pharmaceutical applications.

NMR Characterization
¹H NMR (CDCl₃, 400 MHz):

Methyl Doublet: δ ~1.05 ppm (d, J = 6.5 Hz, 3H).

Boc Singlet: δ 1.45 ppm (s, 9H).

Methine (C3-H): Multiplet around 2.6–2.8 ppm (distinctive due to chiral center).

References
Sigma-Aldrich.(R)-1-Boc-3-methylpiperazine Product Specification & Safety Data

Sheet.Link

National Center for Biotechnology Information (NCBI).PubChem Compound Summary for

CID 2756811: (R)-1-Boc-3-methylpiperazine.Link

ChemicalBook.Product Properties and Synthesis of CAS 163765-44-4.[11][2]Link

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b110525?utm_src=pdf-body-img
https://www.benchchem.com/product/b110525?utm_src=pdf-body
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sigmaaldrich.com%2FUS%2Fen%2Fproduct%2Faldrich%2F674761
https://www.benchchem.com/product/b110525?utm_src=pdf-body
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F2756811
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4192376.htm
https://pubchem.ncbi.nlm.nih.gov/compound/R_-1-Boc-3-methylpiperazine
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemicalbook.com%2FChemicalProductProperty_EN_CB6266395.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rossi, R., et al. "Regioselective functionalization of piperazine derivatives: A review of
synthetic strategies." Tetrahedron, 2004.
Jacobsen, E. N., et al. "Asymmetric Synthesis of Chiral Piperazines." Journal of Organic
Chemistry. (General reference for chiral amine synthesis).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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